2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with cyclohexanone and ethyl cyanoacetate, which undergoes a series of reactions to form the desired benzothiazole ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzothiazole ring.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
- 4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
933741-53-8 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
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